1-(benzylsulfonyl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide
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Overview
Description
N-(3,4-Dimethoxyphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and methoxy-substituted phenyl groups, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethoxyphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides under basic conditions.
Attachment of the Methoxy-Substituted Phenyl Groups: The methoxy groups are introduced through electrophilic aromatic substitution reactions, using methoxy-substituted benzene derivatives.
Final Coupling: The final step involves coupling the piperidine ring with the methoxy-substituted phenyl groups and the sulfonyl group, typically using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethoxyphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the reduction of the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) under controlled conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced sulfonyl derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
N-(3,4-Dimethoxyphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-Dimethoxyphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the methoxy-substituted phenyl groups can interact with hydrophobic pockets in receptor proteins, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy-substituted phenyl groups but different functional groups and biological activities.
N-(3,4-Dimethoxyphenyl)ethylamides: Compounds with similar structural motifs but varying in the nature of the amide linkage and substituents.
Uniqueness
N-(3,4-Dimethoxyphenyl)-1-phenylmethanesulfonylpiperidine-4-carboxamide is unique due to its combination of a piperidine ring, sulfonyl group, and methoxy-substituted phenyl groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H26N2O5S |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
1-benzylsulfonyl-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H26N2O5S/c1-27-19-9-8-18(14-20(19)28-2)22-21(24)17-10-12-23(13-11-17)29(25,26)15-16-6-4-3-5-7-16/h3-9,14,17H,10-13,15H2,1-2H3,(H,22,24) |
InChI Key |
QRTFSNBGSMDQLT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3)OC |
Origin of Product |
United States |
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